N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Coupling with Phenoxyacetic Acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
N-Butyl Substitution: The final step involves the substitution of the amide group with an N-butyl group using butylamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or halides to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, halides, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: The compound is being investigated for its anticancer properties, as it has demonstrated the ability to inhibit the proliferation of cancer cells in vitro.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It interferes with key pathways such as the cell cycle, apoptosis, and oxidative stress response, leading to the inhibition of cell growth and induction of cell death in cancer cells.
Comparison with Similar Compounds
N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can be compared with other similar compounds, such as:
N-butyl-2-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and properties.
N-butyl-2-[2-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide: This compound contains a triazole ring, which can also exhibit unique biological activities compared to the oxadiazole derivative.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-13-21-18(24)14-25-17-12-8-7-11-16(17)20-22-19(23-26-20)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLRDZVRNPEYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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